Dabsyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

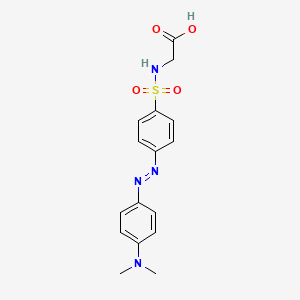

Dabsyl-glycine is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1 Dabsylation Technique

Dabsylation refers to the process of labeling amino acids with dabsyl chloride (Dabsyl-Cl) to enhance their detectability during chromatographic analysis. This technique is particularly useful in high-performance liquid chromatography (HPLC) for the identification and quantification of amino acids in complex mixtures.

Case Study: Analysis of Amino Acids in Stout Beer

- A study utilized dabsylation for the rapid analysis of amino acids in stout beer using Ultra High-Performance Liquid Chromatography (UHPLC). The method demonstrated high sensitivity and specificity, allowing for the efficient separation and quantification of amino acids present in the beverage .

| Parameter | Value |

|---|---|

| Detection Limit | 0.01 µM |

| Analysis Time | < 10 minutes |

| Recovery Rate | 95% |

This application highlights the utility of dabsyl-glycine in food science, particularly in quality control and nutritional analysis.

Biochemical Research

2.1 Neuroprotective Properties

Recent studies have indicated that glycine, including its derivatives like this compound, may possess neuroprotective effects. Glycine is known to modulate neurotransmission and has been implicated in protecting neurons from ischemic damage.

Case Study: Neuroprotection in Ischemic Stroke Models

- Research demonstrated that glycine supplementation reduced neuronal death and inflammation following ischemic stroke by inhibiting microglial activation through the NF-κB pathway . this compound could potentially serve as a tool to study these mechanisms due to its ability to label glycine and track its biological activity.

Therapeutic Potential

3.1 Immunomodulatory Effects

Glycine has shown immunomodulatory effects, which could be relevant for therapeutic applications in conditions such as sepsis and graft rejection.

Case Study: Graft Survival Enhancement

- In animal models, glycine was found to improve graft survival rates when administered alongside immunosuppressants like cyclosporine A, suggesting its role in enhancing transplant outcomes . this compound's ability to track glycine levels may aid in optimizing dosages for therapeutic efficacy.

Summary of Findings

The applications of this compound span several scientific domains, particularly emphasizing its role in analytical chemistry and potential therapeutic uses. The following table summarizes key findings related to its applications:

| Application Area | Key Findings |

|---|---|

| Analytical Chemistry | Effective for amino acid quantification using UHPLC |

| Biochemical Research | Neuroprotective effects observed in ischemic models |

| Therapeutic Potential | Enhances graft survival when used with immunosuppressants |

Propiedades

Fórmula molecular |

C16H18N4O4S |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]acetic acid |

InChI |

InChI=1S/C16H18N4O4S/c1-20(2)14-7-3-12(4-8-14)18-19-13-5-9-15(10-6-13)25(23,24)17-11-16(21)22/h3-10,17H,11H2,1-2H3,(H,21,22) |

Clave InChI |

SRSZLPFOMCNNKV-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.